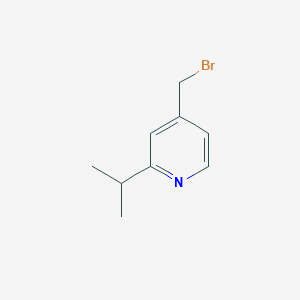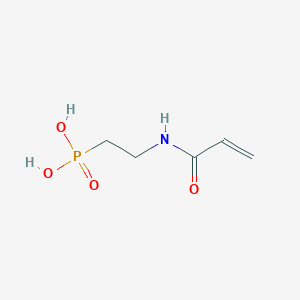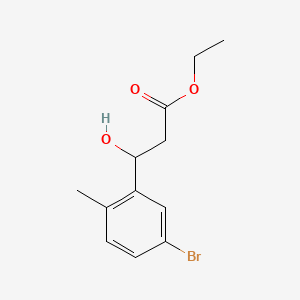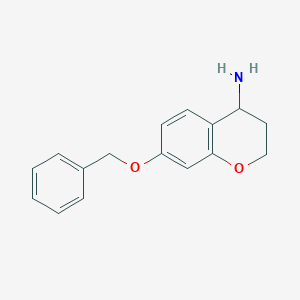
((2-Chloro-1-fluoroethyl)sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-Chloro-1-fluoroethyl)sulfonyl)benzene: is an organic compound with the molecular formula C8H8ClFO2S It is a derivative of benzene, where a sulfonyl group is attached to the benzene ring, and the sulfonyl group is further substituted with a 2-chloro-1-fluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Chloro-1-fluoroethyl)sulfonyl)benzene typically involves the reaction of benzene with chlorosulfonic acid to form benzenesulfonyl chloride. This intermediate is then reacted with 2-chloro-1-fluoroethanol under appropriate conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ((2-Chloro-1-fluoroethyl)sulfonyl)benzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The 2-chloro-1-fluoroethyl group can undergo nucleophilic substitution reactions, where a nucleophile replaces the chlorine or fluorine atom.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated benzene derivatives.
Nucleophilic Substitution: Products include substituted sulfonyl derivatives where the chlorine or fluorine atom is replaced by a nucleophile.
Applications De Recherche Scientifique
Chemistry: ((2-Chloro-1-fluoroethyl)sulfonyl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of other sulfonyl-containing compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of ((2-Chloro-1-fluoroethyl)sulfonyl)benzene involves its ability to participate in electrophilic and nucleophilic substitution reactions. The sulfonyl group is electron-withdrawing, making the benzene ring more susceptible to electrophilic attack . The 2-chloro-1-fluoroethyl group can undergo nucleophilic substitution, where the chlorine or fluorine atom is replaced by a nucleophile .
Comparaison Avec Des Composés Similaires
Benzenesulfonyl Chloride: Similar in structure but lacks the 2-chloro-1-fluoroethyl group.
(2-Chloroethyl)sulfonylbenzene: Similar but lacks the fluorine atom.
(2-Fluoroethyl)sulfonylbenzene: Similar but lacks the chlorine atom.
Propriétés
Formule moléculaire |
C8H8ClFO2S |
|---|---|
Poids moléculaire |
222.66 g/mol |
Nom IUPAC |
(2-chloro-1-fluoroethyl)sulfonylbenzene |
InChI |
InChI=1S/C8H8ClFO2S/c9-6-8(10)13(11,12)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
NMDWTRWNSWIWMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C(CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


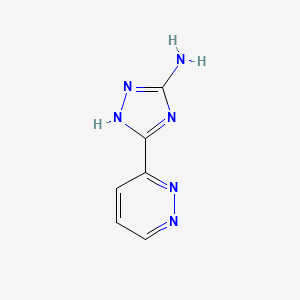
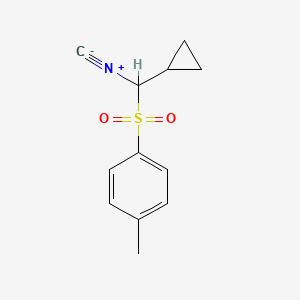
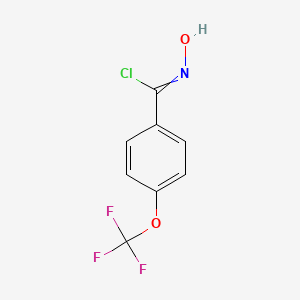
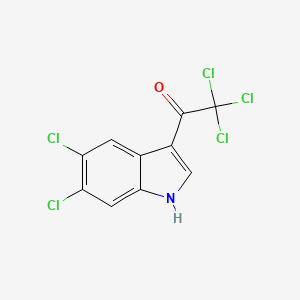
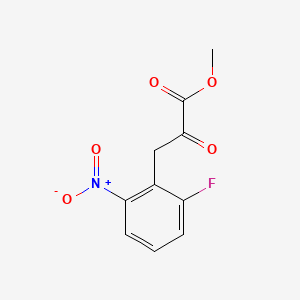
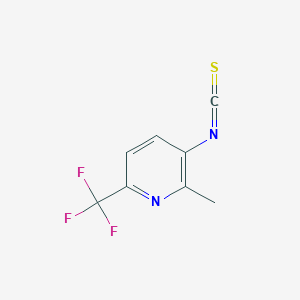
![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13682527.png)

![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13682547.png)
